molecular formula C18H19NO3 B5703556 2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide

2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No. B5703556
M. Wt: 297.3 g/mol
InChI Key: ULEJZBZGQNGIEW-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(2-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FIAA and belongs to the class of acetamide derivatives. FIAA has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of FIAA is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FIAA has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
FIAA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a protective effect on the liver and kidneys in animal models. FIAA has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. FIAA has also been shown to inhibit the production of ROS and to activate the Nrf2 pathway, which plays a key role in the cellular defense against oxidative stress.

Advantages and Limitations for Lab Experiments

FIAA has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. FIAA has also been shown to possess several potential therapeutic properties, making it a promising candidate for further research. However, FIAA has some limitations for lab experiments. Its toxicity and pharmacokinetics need to be further studied to determine its potential use in humans. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA.

Future Directions

There are several future directions for the research of FIAA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA. Further studies are also needed to determine its toxicity and pharmacokinetics in humans. Finally, more research is needed to determine the potential use of FIAA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, FIAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. FIAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action of FIAA involves the inhibition of COX-2 activity, the inhibition of ROS production, and the activation of the Nrf2 pathway. Although FIAA has several advantages for lab experiments, more research is needed to determine its toxicity and pharmacokinetics in humans. Additionally, more research is needed to determine the optimal dosage and administration route of FIAA.

Synthesis Methods

FIAA can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with 2-isopropylaniline in the presence of acetic anhydride and acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to obtain FIAA. Another method involves the reaction of 4-formylphenol with 2-isopropylaniline in the presence of acetic acid and acetic anhydride. The product is then treated with acetic anhydride to obtain FIAA.

Scientific Research Applications

FIAA has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. FIAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, FIAA has been shown to have a protective effect on the liver and kidneys in animal models.

properties

IUPAC Name

2-(4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-22-15-9-7-14(11-20)8-10-15/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEJZBZGQNGIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

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